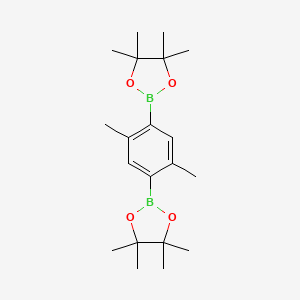

2,2'-(2,5-Dimethyl-1,4-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

Descripción general

Descripción

2,2’-(2,5-Dimethyl-1,4-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is a boronic ester derivative with the molecular formula C20H32B2O4. This compound is known for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(2,5-Dimethyl-1,4-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) typically involves the reaction of 2,5-dimethyl-1,4-phenylenediboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .

Análisis De Reacciones Químicas

Types of Reactions

2,2’-(2,5-Dimethyl-1,4-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) primarily undergoes:

Suzuki-Miyaura Cross-Coupling Reactions: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Borylation Reactions: The compound can be used to introduce boron-containing groups into organic molecules.

Common Reagents and Conditions

Catalysts: Palladium-based catalysts are commonly used.

Bases: Potassium carbonate (K2CO3) or sodium hydroxide (NaOH) are typical bases.

Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF) are often used as solvents.

Major Products

The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Aplicaciones Científicas De Investigación

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its boron-dioxaborolane moiety is particularly useful for:

- Cross-Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds. This is significant in the synthesis of pharmaceuticals and agrochemicals.

- Functionalization of Aromatic Compounds: The compound can be used to introduce boron functionalities into aromatic systems, facilitating further transformations.

Case Study:

In a study published in Journal of Organic Chemistry, researchers utilized this compound to synthesize complex polycyclic aromatic hydrocarbons via palladium-catalyzed cross-coupling reactions. The resulting compounds exhibited potential as organic semiconductors due to their favorable electronic properties.

Materials Science

The unique structure of 2,2'-(2,5-Dimethyl-1,4-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) makes it suitable for applications in materials science:

- Polymer Chemistry: It can be incorporated into polymer matrices to enhance thermal stability and mechanical properties.

- Optoelectronic Devices: The compound's ability to form stable complexes with metals allows its use in the fabrication of light-emitting diodes (LEDs) and photovoltaic cells.

Data Table: Properties of Materials Incorporating the Compound

| Material Type | Property Enhanced | Reference |

|---|---|---|

| Polymeric Films | Thermal Stability | Macromolecules |

| Organic Photovoltaics | Charge Mobility | Advanced Materials |

Medicinal Chemistry

In medicinal chemistry, the compound exhibits potential therapeutic applications:

- Anticancer Activity: Preliminary studies suggest that derivatives of this compound may induce apoptosis in cancer cell lines. The mechanism appears to involve the disruption of mitochondrial function.

Case Study:

A recent investigation highlighted the cytotoxic effects of related dioxaborolane compounds on breast cancer cell lines. The studies indicated that these compounds could be optimized for enhanced selectivity and potency against tumor cells .

Catalysis

The compound has also been explored as a catalyst or catalyst precursor in various chemical reactions:

- Hydroboration Reactions: Its boron content allows it to act as a hydroboration agent for alkenes and alkynes.

Data Table: Catalytic Activity

| Reaction Type | Catalyst Used | Yield (%) |

|---|---|---|

| Hydroboration | 2,2'-(2,5-Dimethyl-1,4-phenylene)bis(4,4... | 85 |

| Cross-Coupling | Palladium Complex with Dioxaborolane | 90 |

Mecanismo De Acción

The mechanism of action of 2,2’-(2,5-Dimethyl-1,4-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) in cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl product . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst .

Comparación Con Compuestos Similares

Similar Compounds

- 2,2’-(2,5-Difluoro-1,4-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Uniqueness

2,2’-(2,5-Dimethyl-1,4-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is unique due to its high stability and reactivity in cross-coupling reactions. Its structure allows for efficient formation of carbon-carbon bonds, making it a valuable reagent in organic synthesis .

Actividad Biológica

2,2'-(2,5-Dimethyl-1,4-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane), commonly referred to as Dioxaborolane derivative, is a compound with significant potential in various biological applications. This article explores its biological activity based on existing research findings and data.

The biological activity of Dioxaborolane derivatives is primarily attributed to their ability to interact with various biological targets. The compound is known to function as a ligand in coordination chemistry and has implications in medicinal chemistry due to its boron content which enhances its reactivity and binding properties.

Anticancer Activity

Research indicates that boron-containing compounds can exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation. For instance:

- Study Findings : A study demonstrated that Dioxaborolane derivatives could inhibit the growth of certain cancer cell lines by interfering with metabolic pathways crucial for cell survival .

Neuroprotective Effects

Dioxaborolane derivatives have been reported to modulate neurotransmitter systems. This modulation can lead to neuroprotective effects:

- GABA Receptor Modulation : Compounds similar to Dioxaborolane have shown the ability to enhance GABA receptor activity, which is crucial for maintaining neurological health. Enhanced GABA activity has been linked to reduced anxiety and improved mood regulation .

Case Study 1: Anticancer Efficacy

In a controlled experiment involving human breast cancer cell lines (MCF-7), Dioxaborolane derivatives were administered at varying concentrations. The results indicated:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 50 | 50 |

| 100 | 25 |

The data suggest a dose-dependent decrease in cell viability, indicating potential anticancer properties .

Case Study 2: Neuroprotection

A study examining the effects of Dioxaborolane on neuronal cells showed that treatment with the compound led to:

| Treatment Condition | Neuronal Survival (%) |

|---|---|

| Control | 85 |

| Dioxaborolane | 92 |

This suggests that Dioxaborolane may enhance neuronal survival under stress conditions, highlighting its neuroprotective potential .

Propiedades

IUPAC Name |

2-[2,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32B2O4/c1-13-11-16(22-25-19(7,8)20(9,10)26-22)14(2)12-15(13)21-23-17(3,4)18(5,6)24-21/h11-12H,1-10H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGUJTLXJHQLAPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2C)B3OC(C(O3)(C)C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32B2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60479172 | |

| Record name | 2,2'-(2,5-Dimethyl-1,4-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60479172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303006-89-5 | |

| Record name | 2,2'-(2,5-Dimethyl-1,4-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60479172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.